molecular formula C9H17N2O2 B13769953 CID 101662177

CID 101662177

Cat. No.: B13769953
M. Wt: 185.24 g/mol
InChI Key: PUSDZYAPCNNDKH-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 101662177” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 101662177 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 101662177 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

CID 101662177 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with related chemical backbones or functional groups. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds .

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical properties and interactions make it a valuable subject of study in fields such as chemistry, biology, medicine, and industry. Further research and exploration of its properties and applications will continue to uncover its full potential.

Properties

Molecular Formula

C9H17N2O2

Molecular Weight

185.24 g/mol

InChI

InChI=1S/C9H17N2O2/c1-6-7-8(2,3)11(13)9(4,5)10(7)12/h6H2,1-5H3

InChI Key

PUSDZYAPCNNDKH-UHFFFAOYSA-N

Canonical SMILES

CCC1=[N+](C(N(C1(C)C)[O])(C)C)[O-]

Origin of Product

United States

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